

# Discovery and development history of Sacubitril intermediates

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride

Cat. No.: B15556501

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and Development of Sacubitril Intermediates

## Introduction

Sacubitril, a potent neprilysin inhibitor, represents a cornerstone in the management of chronic heart failure.<sup>[1]</sup> It is the active component of Entresto® (sacubitril/valsartan), a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that has demonstrated significant efficacy in reducing the risk of cardiovascular death and hospitalization in patients with heart failure with reduced ejection fraction.<sup>[2]</sup> The molecular structure of Sacubitril, chemically known as (2R,4S)-5-(biphenyl-4-yl)-4-((3-carboxypropionyl)amino)-2-methylpentanoic acid ethyl ester, possesses two critical stereocenters at the C2 and C4 positions. The precise stereochemical configuration is paramount for its pharmacological activity, presenting a formidable challenge for chemical synthesis.

The industrial production of such a chiral molecule necessitates a synthetic route that is not only high-yielding and cost-effective but also robustly stereoselective. The history of Sacubitril's synthesis is a compelling narrative of chemical innovation, charting a course from early methods plagued by poor diastereoselectivity to highly optimized, asymmetric catalytic and biocatalytic processes suitable for large-scale manufacturing. This guide provides a detailed exploration of the evolution of synthetic strategies for key Sacubitril intermediates, offering

insights into the chemical reasoning behind these advancements for researchers and drug development professionals.

## Chapter 1: Early Synthetic Approaches and the Diastereoselectivity Challenge

The initial synthetic routes to Sacubitril, disclosed in early patents by Novartis, laid the groundwork for its development but also highlighted the primary synthetic hurdle: controlling the stereochemistry.<sup>[3]</sup> A common strategy involved the catalytic hydrogenation of a prochiral enamine precursor.

A representative early approach started from N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester. Hydrogenation of this intermediate using a standard catalyst like palladium on charcoal (Pd/C) was effective in reducing the double bond but exerted poor control over the formation of the new stereocenter at the C2 position. This resulted in a diastereomeric mixture of the desired (2R,4S) product and the undesired (2S,4S) isomer, often in a ratio of approximately 80:20.<sup>[4]</sup>

The causality behind this lack of selectivity lies in the catalyst's inability to effectively differentiate between the two faces of the planar alkene, leading to the formation of both diastereomers. Consequently, a tedious and economically unviable column chromatography or fractional crystallization step was required to isolate the desired (2R,4S) isomer, rendering the process inefficient for industrial-scale production.<sup>[4]</sup>

## Illustrative Early Synthetic Workflow







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. CN104557600A - Preparation method of sacubitril - Google Patents [patents.google.com]
- 4. WO2017033212A1 - Preparation of sacubitril and salt thereof and novel compounds used in the process - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Discovery and development history of Sacubitril intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556501#discovery-and-development-history-of-sacubitril-intermediates\]](https://www.benchchem.com/product/b15556501#discovery-and-development-history-of-sacubitril-intermediates)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)